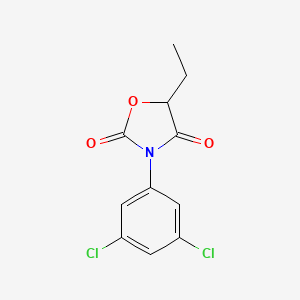![molecular formula C21H14OS B14696963 5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one CAS No. 32969-09-8](/img/structure/B14696963.png)
5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one is a heterocyclic compound that features a thiophene ring fused with a cycloheptane ring and substituted with phenyl groups at the 5 and 7 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where a thiophene derivative is reacted with a cycloheptanone derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exhibiting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6H-Cyclohepta[c]thiophen-6-one, 5,7-dimethyl-: Similar structure but with methyl groups instead of phenyl groups.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A related compound with a pyridine ring instead of a thiophene ring
Uniqueness
5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one is unique due to its specific substitution pattern and the presence of both phenyl and thiophene rings. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
32969-09-8 |
|---|---|
Formule moléculaire |
C21H14OS |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
5,7-diphenylcyclohepta[c]thiophen-6-one |
InChI |
InChI=1S/C21H14OS/c22-21-19(15-7-3-1-4-8-15)11-17-13-23-14-18(17)12-20(21)16-9-5-2-6-10-16/h1-14H |
Clé InChI |
CBHCFLFPLBLULB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=CSC=C3C=C(C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)

![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)
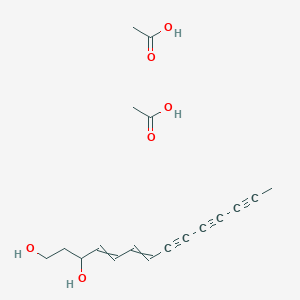

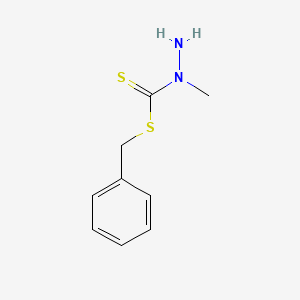
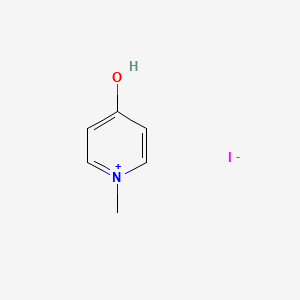


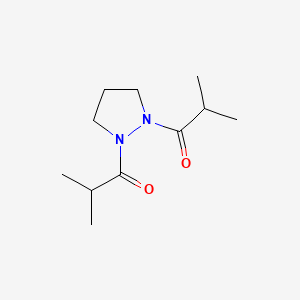
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate](/img/structure/B14696938.png)

![3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14696945.png)
